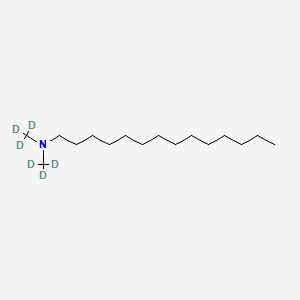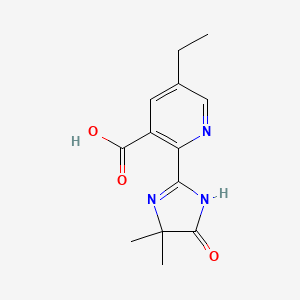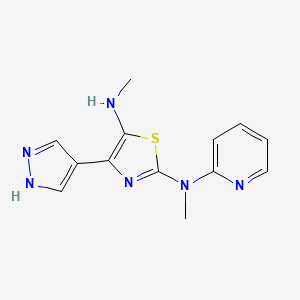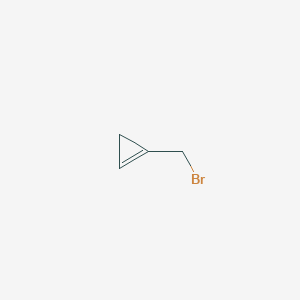
3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a tert-butyl group at the 6th position on the naphthyridine ring. The tetrahydro-1,6-naphthyridine core is a bicyclic structure that includes both a pyridine and a piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction Reactions: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-azido-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine.
Oxidation: Formation of 3-bromo-6-(tert-butyl)-1,6-naphthyridine-2,3-dione.
Reduction: Formation of 3-bromo-6-(tert-butyl)-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridine.
Applications De Recherche Scientifique
3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex naphthyridine derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group contribute to the compound’s reactivity and binding affinity. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Uniqueness
3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H17BrN2 |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
3-bromo-6-tert-butyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C12H17BrN2/c1-12(2,3)15-5-4-11-9(8-15)6-10(13)7-14-11/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
OHKHNBBUPAGEPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CCC2=C(C1)C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)




![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)



![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)

